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molecular formula C11H10N2O5 B8692269 6-Nitro-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl acetate

6-Nitro-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl acetate

Cat. No. B8692269
M. Wt: 250.21 g/mol
InChI Key: LQWLOKULNGQEOJ-UHFFFAOYSA-N
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Patent
US04414390

Procedure details

Hydrochloric acid (200 ml) was added to 6-nitro-8-acetoxy-3,4-dihydrocarbostyril (20 g) and the mixture was refluxed for 4 hours. After ice cooling, crystals which precipitated were collected by filtration and recrystallized from methanol to give 13.76 g of 6-nitro-8-hydroxy-3,4-dihydrocarbostyril.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([O:14]C(=O)C)[CH:13]=1)[NH:10][C:9](=[O:18])[CH2:8][CH2:7]2)([O-:3])=[O:2]>Cl>[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([OH:14])[CH:13]=1)[NH:10][C:9](=[O:18])[CH2:8][CH2:7]2)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CCC(NC2=C(C1)OC(C)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After ice cooling, crystals which precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2CCC(NC2=C(C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.76 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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